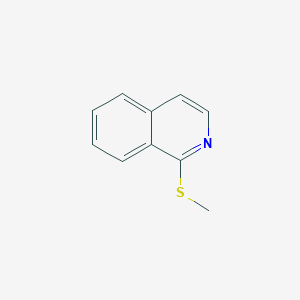

1-Methylsulfanylisoquinoline

Vue d'ensemble

Description

1-Methylsulfanylisoquinoline is a heterocyclic organic compound derived from isoquinoline It is characterized by the presence of a methylsulfanyl group attached to the isoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylsulfanylisoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylsulfanyl group on the isoquinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylsulfanylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group or other reduced forms.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl derivatives.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including 1-methylsulfanylisoquinoline, as antimicrobial agents. A class of isoquinoline sulfonamides has demonstrated notable antibacterial activity against resistant strains of Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µM. This suggests that isoquinoline compounds could serve as a basis for developing new antibiotics to combat resistant bacterial infections .

2. Anticancer Properties

Isoquinoline derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from isoquinoline structures have shown significant antitumor activities against various cancer cell lines, including gastric and cervical cancer cells. One study reported that specific derivatives exhibited IC50 values as low as 4.0 µM against MGC-803 cell lines, indicating potent inhibitory effects on tumor growth . The mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy.

3. Neuroprotective Effects

Isoquinolines have also been explored for their neuroprotective properties. Some studies indicate that they may influence neuroinflammatory pathways and offer protection against neurodegenerative diseases. The modulation of signaling pathways associated with neuronal survival suggests potential therapeutic applications in conditions like Alzheimer’s disease .

Agricultural Applications

1. Growth-Promoting Agents

Isoquinoline alkaloids have been utilized in agriculture for their growth-promoting effects on plants. Research indicates that certain isoquinoline derivatives can enhance plant growth and resistance to pathogens, making them valuable in sustainable agriculture practices . This aspect is particularly relevant given the increasing demand for eco-friendly agricultural solutions.

Synthesis and Development

The synthesis of this compound and its derivatives has been facilitated by various methods, including palladium-catalyzed reactions and other organic synthesis techniques. These advancements not only streamline the production process but also allow for the exploration of structure-activity relationships that can lead to more effective compounds .

Case Studies

Case Study 1: Antimicrobial Screening

In a laboratory setting, a diverse library of isoquinoline compounds was screened for antibacterial activity. Among the tested compounds, several derivatives showed significant inhibition against E. coli and Klebsiella pneumoniae, underscoring the potential of isoquinolines in addressing antibiotic resistance .

Case Study 2: Anticancer Activity Evaluation

A series of isoquinoline derivatives were evaluated for their anticancer properties using various human cancer cell lines. The results indicated that specific modifications to the isoquinoline structure enhanced cytotoxicity, particularly against gastric cancer cells. This study highlights the importance of structural diversity in developing effective anticancer agents .

Mécanisme D'action

The mechanism of action of 1-Methylsulfanylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound of 1-Methylsulfanylisoquinoline, lacking the methylsulfanyl group.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

1-Methylisoquinoline: Similar to this compound but without the sulfanyl group.

Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.

Activité Biologique

1-Methylsulfanylisoquinoline is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its antibacterial and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Research has shown that modifications to the isoquinoline ring and other substituents can greatly affect its efficacy against various biological targets.

Key Findings from SAR Studies

- Essential Structural Features : The presence of the isoquinoline moiety is crucial for the compound's uptake and activity. For instance, modifications such as replacing the isoquinoline with naphthalene derivatives resulted in a complete loss of whole-cell activity, highlighting the importance of the nitrogen atom in the isoquinoline structure .

- Activity Against Mycobacterium tuberculosis : The compound has been identified as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, with significant implications for anti-tubercular activity. The structure was optimized through various analogues, demonstrating that certain modifications could enhance or diminish both enzyme inhibition and whole-cell activity .

Antibacterial Activity

This compound has shown promising antibacterial properties, particularly against resistant strains of bacteria.

Case Study: Inhibition of DNA Gyrase

A study reported that isoquinoline sulfonamides, including derivatives of this compound, act as allosteric inhibitors of DNA gyrase. This mechanism provides a novel approach to combatting fluoroquinolone-resistant Escherichia coli strains. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli and 12.5 µM against Klebsiella pneumoniae .

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 6.25 | E. coli |

| Derivative | 12.5 | K. pneumoniae |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that certain isoquinoline derivatives exhibit significant cytotoxicity against cancer cell lines such as MGC-803 and HeLa. For example, one derivative showed an IC50 value of 4.0 µM against MGC-803 cells, indicating strong antitumor activity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MGC-803 | 4.0 | Derivative A |

| HeLa | Varies | Derivative B |

Propriétés

IUPAC Name |

1-methylsulfanylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLZDYHEXHSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312020 | |

| Record name | 1-methylsulfanylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42088-41-5 | |

| Record name | NSC248945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylsulfanylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.